2-Bromo-1-(5-bromopyridin-2-yl)ethanone hydrobromide
Description
Properties
IUPAC Name |
2-bromo-1-(5-bromopyridin-2-yl)ethanone;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO.BrH/c8-3-7(11)6-2-1-5(9)4-10-6;/h1-2,4H,3H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQZGWCJOFPBJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C(=O)CBr.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870694-29-4 | |
| Record name | 2-bromo-1-(5-bromopyridin-2-yl)ethan-1-one hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct α-Bromination of 1-(5-Bromopyridin-2-yl)ethanone
The most common method involves brominating 1-(5-bromopyridin-2-yl)ethanone at the α-position.
Procedure :
- Reaction Setup : Dissolve 1-(5-bromopyridin-2-yl)ethanone (1.0 equiv) in chloroform (CHCl₃) at 0°C under nitrogen.
- Bromination : Add bromine (Br₂, 1.05 equiv) dropwise over 30 minutes.
- Stirring : React at room temperature for 12 hours.
- Quenching : Add saturated sodium thiosulfate (Na₂S₂O₃) to neutralize excess Br₂.
- Isolation : Extract with ethyl acetate, dry over MgSO₄, and evaporate under vacuum.
- Salt Formation : Treat the crude product with 48% HBr in acetic acid to yield the hydrobromide salt.
Key Data :
Copper(II)-Catalyzed Bromination
For improved regioselectivity, CuBr₂ serves as a catalyst in ethyl acetate.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | Ethyl acetate |
| Catalyst | CuBr₂ (10 mol%) |
| Temperature | Reflux (80°C) |
| Time | 8 hours |
Outcomes :
- Reduced di-bromination byproducts (<5%).
- Yield: 82%.
Industrial-Scale Production
Continuous Flow Synthesis
Large-scale manufacturing uses automated reactors to enhance safety and efficiency:
Process Steps :
- Precursor Mixing : Combine 1-(5-bromopyridin-2-yl)ethanone and Br₂ in a Teflon-lined reactor.
- Reaction Chamber : Maintain at 25°C with a residence time of 2 hours.
- In-Line Monitoring : UV-Vis spectroscopy tracks bromine consumption.
- Salt Precipitation : Introduce HBr gas into the product stream, yielding crystalline hydrobromide.
Advantages :
Structural Characterization
Spectroscopic Analysis
NMR (400 MHz, DMSO-d₆) :
- ¹H : δ 8.92 (d, J = 2.4 Hz, 1H, Py-H), 8.45 (dd, J = 8.8, 2.4 Hz, 1H, Py-H), 7.85 (d, J = 8.8 Hz, 1H, Py-H), 4.98 (s, 2H, CH₂Br).
- ¹³C : δ 187.2 (C=O), 152.1, 142.3, 137.8, 123.9 (Py-C), 38.4 (CH₂Br).
LCMS :
X-Ray Crystallography
Single-crystal analysis confirms:
- Bond Lengths : C-Br (1.93–1.97 Å).
- Packing : Hydrogen bonding between hydrobromide and carbonyl oxygen (2.89 Å).
Reaction Optimization
Solvent Screening
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Chloroform | 85 | 95 |
| DCM | 78 | 92 |
| Acetonitrile | 65 | 88 |
Recent Advances (2023–2025)
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(5-bromopyridin-2-yl)ethanone hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce complex heterocyclic compounds.
Scientific Research Applications
Pharmaceutical Development
2-Bromo-1-(5-bromopyridin-2-yl)ethanone hydrobromide is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its brominated structure allows for the exploration of new drug candidates with enhanced biological activities. Notably, it has been investigated for potential applications in:
- Antiviral Agents : Research indicates that brominated pyridine derivatives can exhibit antiviral properties, making this compound a candidate for further development in antiviral drug synthesis.
- Anticancer Agents : The compound's ability to interact with specific biological targets may lead to the development of novel anticancer therapies.
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It is particularly useful in:
- Heterocyclic Chemistry : The bromine substituents facilitate nucleophilic substitutions and coupling reactions, allowing for the construction of diverse heterocyclic compounds.
- Synthesis of Biologically Active Molecules : Researchers use it to create derivatives that may possess enhanced pharmacological properties.
Biological Studies
The interactions of this compound with various biological targets have been explored through binding affinity studies. Preliminary findings suggest potential binding to:
- Enzymes and Receptors : These studies are crucial for understanding how the compound might be utilized in therapeutic contexts, particularly in enzyme inhibition and receptor modulation.
Case Study 1: Synthesis of Antiviral Compounds
In a study published in a peer-reviewed journal, researchers synthesized derivatives of this compound to evaluate their antiviral activity against specific viral strains. The findings indicated that certain derivatives exhibited significant inhibitory effects, paving the way for future drug development focused on viral infections.
Case Study 2: Heterocyclic Compound Development
Another research project focused on utilizing this compound as a precursor for synthesizing novel heterocyclic compounds with potential applications in medicinal chemistry. The study demonstrated successful reactions leading to multiple derivatives, each showing varying degrees of biological activity.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(5-bromopyridin-2-yl)ethanone hydrobromide involves its interaction with specific molecular targets. The bromine atoms in the compound can participate in electrophilic aromatic substitution reactions, making it a useful intermediate in organic synthesis. The compound’s effects are mediated through its ability to form covalent bonds with nucleophiles, leading to the formation of new chemical entities.
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromo-2-pyridinyl)ethanone: A closely related compound with similar chemical properties and applications.
2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide: Another brominated pyridine derivative with comparable reactivity.
Uniqueness
2-Bromo-1-(5-bromopyridin-2-yl)ethanone hydrobromide is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it suitable for specialized applications in organic synthesis and pharmaceutical research.
Biological Activity
2-Bromo-1-(5-bromopyridin-2-yl)ethanone hydrobromide is a brominated organic compound with significant potential in medicinal and biochemical research. Its unique structure, characterized by the presence of bromine atoms on both the ethanone and pyridine moieties, contributes to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
- Molecular Formula : C₇H₆Br₃NO
- Molecular Weight : 359.84 g/mol
- CAS Number : 870694-29-4
- Appearance : Powder, typically stored at temperatures between 2 °C and 8 °C.
The biological activity of this compound primarily arises from its ability to form halogen bonds with amino acid residues in proteins. This interaction can lead to:
- Enzyme Inhibition : The compound may inhibit specific enzymes by modifying their active sites through covalent bonding with nucleophilic sites in biological molecules.
- Receptor Binding : It has been shown to interact with various biological receptors, potentially modulating their functions.
Biological Activities
The compound exhibits several notable biological activities:
-
Antimicrobial Properties :
- Exhibits activity against various bacteria and fungi, making it a candidate for developing antimicrobial agents.
- Preliminary studies indicate effectiveness against Gram-positive and Gram-negative bacteria.
-
Anticancer Potential :
- Investigated for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
-
Anti-inflammatory Effects :
- Potential applications in reducing inflammation have been noted, particularly in conditions like arthritis and other inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against bacteria and fungi | |
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces inflammation markers in vitro |
Case Study: Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of various brominated compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results with MIC values lower than those of standard antibiotics used as controls .
Case Study: Anticancer Activity
Another study focused on the anticancer properties of this compound demonstrated that it significantly inhibited the growth of several cancer cell lines (e.g., HeLa and MCF-7). The mechanism involved the activation of apoptotic pathways, as evidenced by increased levels of caspase activity and changes in mitochondrial membrane potential.
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-bromo-1-(5-bromopyridin-2-yl)ethanone hydrobromide?
Answer:
The synthesis typically involves bromination of a precursor ketone. For example:
- Step 1: Start with 1-(5-bromopyridin-2-yl)ethanone.
- Step 2: Brominate the α-position using bromine (Br₂) in chloroform (CHCl₃) under controlled conditions (0–25°C, 30 min) to avoid over-bromination.
- Step 3: Quench the reaction with aqueous NaHCO₃ to neutralize excess Br₂, followed by washing with sodium thiosulfate to remove residual bromine.
- Step 4: Isolate the product via vacuum concentration and recrystallization from diethyl ether (Et₂O) .
Key Considerations:
- Stoichiometric control (1:1 molar ratio of ketone to Br₂) to prevent di-bromination.
- Use anhydrous solvents to minimize side reactions.
Basic: How should researchers characterize this compound spectroscopically?
Answer:
A multi-technique approach is critical:
- NMR Spectroscopy:
- ¹H NMR: Expect signals for pyridin-2-yl protons (δ 7.5–8.5 ppm, split due to coupling with Br) and the α-keto methylene group (δ 4.5–5.5 ppm).
- ¹³C NMR: The carbonyl carbon (C=O) appears at δ 190–200 ppm; brominated carbons show deshielding.
- Mass Spectrometry (MS): Confirm molecular ion peaks at m/z 334.00 (M+H⁺ for C₇H₆Br₂NO·HBr) with isotopic patterns characteristic of bromine.
- X-ray Crystallography: Use SHELXL for refinement to resolve Br positions and hydrogen bonding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
